molecular formula C12H20N4 B2953283 N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine CAS No. 2034511-41-4

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

Cat. No. B2953283
CAS RN: 2034511-41-4
M. Wt: 220.32
InChI Key: SSCNODFGLZBSTH-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Synthesis of Heterocycles and Acyclic Systems

N,N-Dialkyl amides are versatile synthons that can be used in a variety of ways to generate different functional groups . They find application as a multipurpose reagent in synthetic organic chemistry . They are used in the synthesis of heterocycles and functionalization of acyclic systems .

Amination

N,N-Dialkyl amides can be used in amination, which involves the introduction of an amino group into a molecule . This is a key step in the synthesis of many pharmaceuticals and fine chemicals .

Formylation

Formylation is another important reaction in organic chemistry where a formyl group is introduced into a molecule . N,N-Dialkyl amides can be used in formylation reactions .

Single Carbon Source

N,N-Dialkyl amides can act as a single carbon source in various reactions . This is particularly useful in reactions where a single carbon atom needs to be introduced .

Methylene Group Source

N,N-Dialkyl amides can be used as a source of methylene groups in organic synthesis . This is useful in reactions where a methylene group needs to be introduced .

Cyanation

Cyanation is a process where a cyano group is introduced into a molecule . N,N-Dialkyl amides can be used in cyanation reactions .

Amidoalkylation

Amidoalkylation is a process where an amidoalkyl group is introduced into a molecule . N,N-Dialkyl amides can be used in amidoalkylation reactions .

Aminocarbonylation

Aminocarbonylation is a process where an aminocarbonyl group is introduced into a molecule . N,N-Dialkyl amides can be used in aminocarbonylation reactions .

Future Directions

The future directions of research on “N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine” and similar compounds could include the development of more efficient synthesis methods, further exploration of their biological activities, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCNODFGLZBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine

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